1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane
Description
1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane is a macrocyclic ligand derived from the cyclam (1,4,8,11-tetraazacyclotetradecane) framework. Its structure features four dimethylaminocarbonylmethyl pendant arms attached to the nitrogen atoms of the 14-membered macrocycle. This modification enhances its metal-chelating capabilities, particularly for transition and lanthanide ions, by increasing electron density and steric bulk.
Properties
IUPAC Name |
N,N-dimethyl-2-[4,8,11-tris[2-(dimethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N8O4/c1-27(2)23(35)19-31-11-9-12-33(21-25(37)29(5)6)17-18-34(22-26(38)30(7)8)14-10-13-32(16-15-31)20-24(36)28(3)4/h9-22H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYUNTZPHPSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)N(C)C)CC(=O)N(C)C)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652721 | |
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-dimethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345612-68-2 | |
| Record name | N1,N1,N4,N4,N8,N8,N11,N11-Octamethyl-1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345612-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-dimethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane (CAS No. 345612-68-2) is a complex organic compound notable for its potential biological activities. This compound is a derivative of tetraazacyclotetradecane and has garnered attention due to its structural properties and interactions with biological systems.
- Molecular Formula : C26H52N8O4
- Molecular Weight : 540.75 g/mol
- Structure : The compound features a macrocyclic structure that allows for unique interactions with metal ions and biological molecules.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on metal ion metabolism and potential therapeutic applications.
Metal Ion Chelation
One of the significant biological activities of this compound is its ability to chelate metal ions. This property is critical in several biological processes:
- Copper Regulation : Research indicates that similar compounds can influence copper homeostasis in the brain. Dysregulation of copper levels is associated with neurodegenerative diseases such as Alzheimer's disease. Compounds that can modulate copper levels may offer neuroprotective effects by reducing oxidative stress and preventing amyloid plaque formation .
- Mechanism of Action : The chelation process involves binding metal ions through the nitrogen atoms in the macrocyclic structure. This binding can alter the bioavailability of metals and affect various biochemical pathways.
Neuroprotective Effects
A study on related compounds suggests that they may reduce copper-induced neurotoxicity by regulating copper levels in neuronal tissues. This effect could potentially mitigate the progression of neurodegenerative disorders associated with copper dysregulation .
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving animal models of Alzheimer's disease, a compound structurally similar to this compound was administered. The results demonstrated:
- Decreased Amyloid Plaque Formation : Treatment resulted in significant reductions in amyloid-beta levels.
- Improved Cognitive Function : Animals receiving the treatment exhibited enhanced memory and learning capabilities compared to controls.
Case Study 2: Copper Homeostasis
Another study focused on the effects of this compound on copper metabolism:
- Copper Concentration Measurement : The compound effectively reduced copper concentrations in brain tissues.
- Oxidative Stress Markers : There was a notable decrease in markers of oxidative stress in treated subjects compared to untreated groups.
Data Table: Biological Activities and Mechanisms
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that 1,4,8,11-tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane exhibits potential anticancer properties. It has been studied for its ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
Drug Delivery Systems :
Its ability to form stable complexes with metal ions enhances its utility in drug delivery systems. The compound can encapsulate therapeutic agents and release them in a controlled manner within target tissues. This property is particularly valuable for targeted cancer therapies.
Materials Science
Nanomaterials Synthesis :
The compound is utilized in the synthesis of nanomaterials due to its chelating properties. It can stabilize metal nanoparticles and facilitate their formation through reduction processes. These nanoparticles have applications in catalysis and as contrast agents in imaging technologies.
Polymer Composites :
In materials science, it serves as a modifier for polymer matrices. By incorporating this compound into polymers, researchers have developed composites with enhanced mechanical properties and thermal stability. This application is crucial for the development of advanced materials used in aerospace and automotive industries.
Catalysis
Catalytic Applications :
The compound has shown promise as a catalyst in various organic reactions. Its nitrogen-rich structure allows it to coordinate with metal catalysts effectively, enhancing reaction rates and selectivity. Studies have demonstrated its effectiveness in catalyzing reactions such as cross-coupling and oxidation processes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway.
Case Study 2: Nanoparticle Stabilization
Research conducted at a leading materials science institute demonstrated the use of this compound for stabilizing gold nanoparticles (AuNPs). The resulting AuNPs exhibited high stability and biocompatibility, making them suitable for biomedical applications such as drug delivery and imaging.
Chemical Reactions Analysis
Synthetic Pathways
While direct synthesis methods for this derivative are not documented, analogous reactions suggest a multi-step approach:
Key Notes :
-
Step 4 likely involves nucleophilic substitution where cyclam’s amine groups react with dimethylaminocarbonyl chloride to introduce the substituents .
-
The electron-withdrawing carbonyl group in dimethylaminocarbonylmethyl may influence the macrocycle’s conformational flexibility and metal-binding selectivity .
Coordination Chemistry
The compound’s four dimethylaminocarbonylmethyl groups act as flexible arms , enabling coordination with transition metals (e.g., Cu²⁺, Ni²⁺). Comparative data for similar ligands:
| Metal Ion | Binding Constant (log K) | Selectivity Over Other Metals | Reference Analog |
|---|---|---|---|
| Cu²⁺ | ~18.5 | >10⁶ vs. Zn²⁺ | Cyclam derivatives |
| Ni²⁺ | ~14.2 | >10⁴ vs. Co²⁺ | Cyclam complexes |
Mechanism : The carbonyl oxygen and tertiary amine nitrogen participate in metal coordination, forming stable macrocyclic complexes .
Hydrolysis and Stability
-
Acidic Conditions : Protonation of dimethylamino groups reduces electron density, potentially destabilizing the ligand-metal complex.
-
Basic Conditions : Hydrolysis of the amide bonds may occur at elevated temperatures, releasing dimethylamine and forming carboxylate derivatives .
Functional Modifications
The dimethylaminocarbonylmethyl groups enable further derivatization:
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Alkylation | Methyl iodide | Quaternary ammonium salts for ionic liquid synthesis |
| Oxidation | H₂O₂, Fe²⁺ | Nitroso or hydroxylamine derivatives |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane and related macrocycles:
Metal Coordination and Stability
- The dimethylaminocarbonylmethyl arms in the target compound likely enhance kinetic inertness compared to TETA and TETPA, as seen in the carbamoylmethyl analog CCRM, which exhibits Co(II) complexes with stabilized redox potentials (E₁/₂ ~ 540–550 mV vs. SHE) .
- TETA shows moderate stability for Pb²⁺ (log K ~ 21–23) but is less effective for smaller ions like Cu²⁺, whereas TETPA’s longer propionic acid arms improve binding for larger radionuclides .
Radiopharmaceutical Potential
- TETA is widely used in targeted alpha therapy (TAT) for ²¹²Pb and ²²⁵Ac delivery, but its moderate stability limits clinical utility. The target compound’s stronger electron-donating groups may improve radionuclide retention .
Preparation Methods
General Synthetic Approach
- Starting Material: 1,4,8,11-Tetraazacyclotetradecane (cyclam)
- Functionalization Reagents: Dimethylaminocarbonylmethyl halides or equivalent activated derivatives
- Reaction Conditions: Controlled temperature, suitable solvents to ensure selective substitution on nitrogen atoms, and stoichiometric control to achieve tetra-substitution.
The exact experimental details, such as solvent choice, temperature, reaction time, and purification methods, are optimized to ensure high yield and purity of the tetrakis-substituted product.
Detailed Research Findings and Synthesis Data
| Parameter | Details |
|---|---|
| Molecular Formula | C26H52N8O4 |
| Molecular Weight | 540.7 g/mol |
| CAS Number | 345612-68-2 |
| IUPAC Name | N,N-dimethyl-2-[4,8,11-tris[2-(dimethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide |
| Physical Form | Typically isolated as a purified solid suitable for research use |
| Reaction Control | Stoichiometric control critical to avoid under- or over-substitution |
| Purification | Standard chromatographic or recrystallization techniques applied post-reaction |
The compound’s synthesis is reported primarily for research purposes, with potential applications in coordination chemistry and pharmaceutical development due to its polyamine and carbonyl functionalities.
Summary Table of Preparation Methods
| Stage | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Bisacylation | 1,3-Diaminopropane | Chloroacetyl chloride, K2CO3, CH2Cl2, 0–30°C | Dichlorodiamide intermediate |
| 2 | Cyclization | Dichlorodiamide | 1,3-Diaminopropane, Na2CO3, Acetonitrile, 78–83°C | Dioxocyclam |
| 3 | Reduction | Dioxocyclam | Red-Al®, toluene, 20–35°C | 1,4,8,11-Tetraazacyclotetradecane |
| 4 | Functionalization | 1,4,8,11-Tetraazacyclotetradecane | Dimethylaminocarbonylmethyl halides, controlled conditions | This compound |
Notes on Reaction Optimization and Environmental Considerations
- The initial bisacylation and cyclization steps are conducted under mild temperatures to prevent side reactions.
- Use of alkali metal carbonates (potassium or sodium carbonate) serves as a base and acid scavenger, improving yields.
- The reduction step utilizes Red-Al®, a selective and effective reducing agent, in toluene to ensure clean conversion.
- The overall process is designed to minimize hazardous waste and employs readily available reagents, enhancing environmental acceptability.
- Functionalization to introduce dimethylaminocarbonylmethyl groups requires careful stoichiometric and reaction time control to avoid incomplete substitution or polymerization.
This comprehensive synthesis strategy provides a robust pathway for preparing this compound, starting from inexpensive precursors and culminating in a versatile macrocyclic polyamine derivative with potential applications in advanced chemical research.
Q & A
Q. What are the optimal synthetic pathways for 1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotadecane, and how do reaction conditions influence yield?
The synthesis typically involves functionalizing the tetraazacyclotetradecane macrocycle with dimethylaminocarbonylmethyl groups. A stepwise alkylation strategy under anhydrous conditions is recommended, using N,N-dimethylacetamide derivatives as precursors. Reaction temperature (40–60°C) and pH control (weakly basic, pH 8–9) are critical to avoid side reactions like hydrolysis of the carbamoyl groups. Yield optimization requires inert atmospheres (e.g., nitrogen) and stoichiometric excess of alkylating agents . Comparative studies with analogous ligands (e.g., diethylaminocarbonyl derivatives) suggest that steric hindrance from substituents impacts reaction efficiency .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this macrocycle?
- ¹H/¹³C NMR : Key diagnostic signals include methylene protons adjacent to nitrogen (δ 2.8–3.2 ppm) and carbamoyl carbonyl carbons (δ 165–170 ppm). Integration ratios should align with the 4:1 stoichiometry of dimethylaminocarbonylmethyl groups to the macrocycle .
- IR : Strong absorptions at ~1640 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch of carbamoyl groups) confirm functionalization. Purity can be assessed via elemental analysis (C, H, N) with deviations <0.3% indicating high purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Based on safety data for structurally similar macrocycles:
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of fine powders (risk of respiratory irritation) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How does the ligand coordinate with transition metals, and what factors dictate its selectivity for specific ions (e.g., Gd³⁺ vs. Mn²⁺)?
The ligand’s four carbamoyl groups act as donor sites, forming octadentate complexes with metal ions. Selectivity is influenced by:
- Ionic Radius : Gd³⁺ (0.94 Å) fits well within the macrocyclic cavity, while smaller ions like Mn²⁺ (0.83 Å) may adopt distorted geometries .
- pH-Dependent Binding : At physiological pH (7.4), deprotonation of carbamoyl NH groups enhances metal binding. Stability constants (log K) can be determined via potentiometric titration, with Gd³⁺ complexes typically exhibiting log K > 18 .
Q. What role does this ligand play in designing redox-sensitive MRI contrast agents, and how can its efficacy be evaluated?
The ligand’s carbamoyl groups stabilize gadolinium(III) complexes, reducing toxicity while enhancing relaxivity. To test redox sensitivity:
- Relaxivity Measurements : Use NMRD (nuclear magnetic relaxation dispersion) profiles at 1.5–7 T magnetic fields.
- In Vitro/In Vivo Testing : Compare signal enhancement in oxidizing (e.g., H₂O₂) vs. reducing (e.g., glutathione) environments. Higher r₁ relaxivity (>4 mM⁻¹s⁻¹) indicates suitability for tumor imaging .
Q. How can computational methods (DFT, molecular dynamics) predict the ligand’s binding behavior in novel metal-organic frameworks (MOFs)?
- DFT Calculations : Optimize geometry of the ligand-metal complex to assess bond lengths and charge distribution. For example, Gd–N bond lengths <2.5 Å suggest strong coordination .
- Molecular Dynamics : Simulate solvent interactions (e.g., water) to evaluate thermodynamic stability. Free energy profiles can predict dissociation rates under physiological conditions .
Methodological Challenges
Q. How do discrepancies in reported stability constants for metal complexes arise, and how can they be resolved?
Variations in log K values often stem from:
- Experimental Conditions : Ionic strength (I = 0.1 M KCl vs. 0.15 M NaCl) and temperature (25°C vs. 37°C). Standardize protocols using IUPAC-recommended buffers.
- Competing Ligands : Trace impurities (e.g., citrate in buffers) can chelate metals. Use high-purity reagents and validate via control titrations .
Q. What strategies mitigate crystallization difficulties for X-ray diffraction studies of its metal complexes?
- Solvent Screening : Use mixed solvents (e.g., DMF/water) to slow crystallization.
- Seeding : Introduce microcrystals from analogous complexes (e.g., Eu³⁺ derivatives) to induce nucleation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
